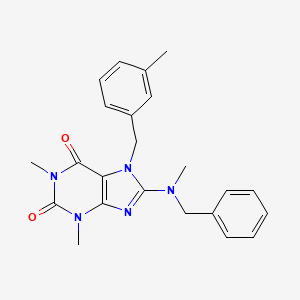![molecular formula C20H22N4O4S2 B2824131 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 946250-81-3](/img/structure/B2824131.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidine core, which is a heterocyclic compound containing a thiazole ring fused with a pyrimidine ring . This core is substituted with various functional groups including a piperidin-1-ylsulfonyl group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolo[3,2-a]pyrimidine core, along with the various substituents. The presence of these different functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the piperidin-1-ylsulfonyl group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, including those related to thiazolopyrimidin-6-yl derivatives, involves intricate chemical reactions that yield compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated the potential for anti-inflammatory and analgesic agents, highlighting the chemical versatility and applicability of these compounds in drug design and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Applications
Various synthesized compounds, including those structurally related to thiazolopyrimidin derivatives, have been evaluated for their biological activities. The design and synthesis of novel compounds often aim at exploring their inhibitory activities against specific enzymes or receptors, demonstrating their potential as therapeutic agents. For instance, studies have focused on the synthesis and biological evaluation of compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), indicating their potential use in neurodegenerative disorders research (Fookes et al., 2008).
Antimicrobial and Antiproliferative Activity
Research has also delved into the antimicrobial and antiproliferative activities of thiazolopyrimidine derivatives. These studies are crucial in the discovery of new antibacterial and anticancer compounds, contributing to the ongoing fight against infectious diseases and cancer. The synthesis of new heterocycles incorporating antipyrine moiety, for instance, has resulted in compounds tested and evaluated as antimicrobial agents, showcasing the therapeutic potential of these chemical entities (Bondock, Rabie, Etman, & Fadda, 2008).
Future Directions
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-12-29-20-21-14(2)17(19(26)24(13)20)22-18(25)15-6-8-16(9-7-15)30(27,28)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQWFBFTWGJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)





![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)



![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)
![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)

